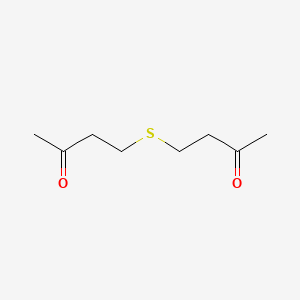

4,4'-Thiobis-2-butanone

CAS No.: 40790-04-3

Cat. No.: VC3832162

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40790-04-3 |

|---|---|

| Molecular Formula | C8H14O2S |

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 4-(3-oxobutylsulfanyl)butan-2-one |

| Standard InChI | InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3 |

| Standard InChI Key | CIBUHUTVSRPCRO-UHFFFAOYSA-N |

| SMILES | CC(=O)CCSCCC(=O)C |

| Canonical SMILES | CC(=O)CCSCCC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Physical and Chemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.26 g/mol | |

| Density | 1.032 ± 0.06 g/cm³ | |

| Boiling Point | 95°C @ 0.10 mmHg | |

| Vapor Pressure | 0.00231 mm/Hg @ 25°C | |

| Refractive Index | 1.470 ± 0.02 | |

| Flash Point | 250°F (121°C) |

The compound’s low vapor pressure and high flash point suggest stability under ambient conditions, making it suitable for industrial applications requiring moderate thermal resistance .

Synthesis and Production

While no direct synthesis method for 4,4'-Thiobis-2-butanone is detailed in the literature, analogous thiobis compounds are typically produced via thiol-ene coupling or sulfurization of diols. For example, Friedel-Crafts alkylation using solid acid catalysts (e.g., Montmorillonite clay) has been employed for structurally related ketones . A plausible route involves the reaction of 3-mercaptobutan-2-one with a bis-electrophilic agent under basic conditions:

Here, X represents a leaving group (e.g., halides). Optimization of reaction parameters (temperature, solvent polarity) is critical to minimizing byproducts like disulfides .

| Region | Status | Source |

|---|---|---|

| Australia | Not commercially active | |

| New Zealand | Permitted under group standards | |

| United States | FDA-approved as flavoring agent |

Recent Research and Emerging Insights

Metabolomic Profiling

4,4'-Thiobis-2-butanone was identified in:

-

Gut Microbiota Studies: Detected in human metabolomes linked to sarcopenia, suggesting microbial modification pathways .

-

Plant Metabolism: Present in Rumex species extracts, hinting at roles in secondary metabolite synthesis .

Extraction and Analysis

A 2024 study utilized glycerol-based extraction to isolate bioactive compounds from Thanaka wood, with 4,4'-Thiobis-2-butanone recovered at 22.38 mg/mL . Its stability in polar solvents supports its use in natural product formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume